molecular formula C10H9N5 B1483884 2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2091127-25-0

2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483884
CAS No.: 2091127-25-0
M. Wt: 199.21 g/mol
InChI Key: GYAWHDBVBALOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5, a pyridin-4-yl moiety at position 3, and an acetonitrile group at position 1. Its structural complexity and functional groups make it a candidate for exploring biological activity, particularly in kinase inhibition or medicinal chemistry applications.

Properties

IUPAC Name

2-(5-amino-3-pyridin-4-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-3-6-15-10(12)7-9(14-15)8-1-4-13-5-2-8/h1-2,4-5,7H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAWHDBVBALOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula for this compound is C11H10N6, with a molecular weight of 216.24 g/mol. Its structure includes a pyrazole ring and a pyridine moiety, which are known to contribute to various biological activities.

Research indicates that compounds containing pyrazole and pyridine rings often interact with multiple biological targets, including enzymes and receptors involved in signaling pathways. The specific activity of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives of pyrazolo[3,4-b]pyridines exhibited IC50 values as low as 0.36 µM against CDK2, indicating strong inhibitory potential .
  • Anticancer Properties : The compound may exhibit antiproliferative effects against various cancer cell lines. Studies have shown that pyrazole derivatives can significantly inhibit cellular proliferation in HeLa and A375 human tumor cell lines .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Enzyme Inhibition Potential inhibition of CDKs and other kinases involved in cancer progression.
Antiproliferative Effects Significant reduction in cell viability in various cancer cell lines.
Neuroprotective Effects Emerging evidence suggests potential roles in neuroprotection through modulation of signaling pathways.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various pyrazole derivatives, it was found that compounds similar to this compound exhibited potent inhibition against CDK2 and CDK9, with IC50 values ranging from 0.36 µM to 1.8 µM . These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Case Study 2: Pain Modulation

Another research effort focused on the modulation of chronic pain pathways indicated that compounds with similar scaffolds demonstrated selective inhibition of adenylyl cyclase type 1 (AC1), which is implicated in pain sensitization . This suggests that the compound could also have applications in pain management.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features of Analogs

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Context Reference
Target Compound ~C₁₀H₁₀N₅ ~200.22 5-Amino, 3-pyridin-4-yl, 1-acetonitrile Research use
2-(1-(Ethylsulfonyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile C₂₀H₂₅N₇O₂SSi 487.68 Azetidine, ethylsulfonyl, pyrrolo[2,3-d]pyrimidine, trimethylsilyl-protected SEM group JAK inhibitor (patent example)
2-(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile C₁₃H₁₄N₄ 226.28 1-Isopropyl, 3-pyridin-4-yl, 5-unsubstituted Structural analog (no activity specified)
2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile C₁₂H₁₁N₃O 213.24 5-(4-Methoxyphenyl), 3-unsubstituted Unknown

Analysis of Substituent Effects

Amino Group (Target Compound)

This contrasts with the unsubstituted position in the isopropyl analog and the methoxyphenyl group in ’s compound .

Pyridin-4-yl vs. Other Aromatic Groups

The pyridin-4-yl moiety (target compound) provides a planar, electron-deficient aromatic system, favoring π-π stacking in enzyme active sites.

Azetidine and Sulfonyl Modifications ()

The azetidine ring and ethylsulfonyl group in ’s compound increase steric bulk and metabolic stability, likely enhancing JAK inhibitory activity compared to the simpler acetonitrile-pyrazole scaffold of the target compound .

Isopropyl Substituent ()

The isopropyl group in ’s compound introduces lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the amino-substituted target compound .

Research Findings and Implications

Physicochemical and Pharmacokinetic Properties

  • Solubility: The amino group in the target compound likely improves water solubility compared to the lipophilic isopropyl and trimethylsilyl-containing analogs .
  • Metabolic Stability : Bulky substituents (e.g., azetidine in ) may slow hepatic metabolism, whereas the methoxyphenyl group () could undergo demethylation .

Preparation Methods

Synthesis via β-Ketonitrile and Pyridin-4-yl Hydrazine

  • Starting materials : β-ketonitrile derivatives bearing an acetonitrile group and pyridin-4-yl hydrazine.
  • Step 1: Hydrazone formation
    The terminal nitrogen of the pyridin-4-yl hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
  • Step 2: Cyclization to 5-aminopyrazole
    The other nitrogen atom of the hydrazine attacks the nitrile carbon, inducing cyclization and formation of the 5-aminopyrazole ring.
  • Step 3: Isolation and purification
    The product is isolated by filtration or extraction, followed by purification methods such as recrystallization or chromatography.

This method is supported by extensive literature on 5-aminopyrazole synthesis and has been successfully applied to similar compounds with pyridin-2-yl substituents, which are structurally analogous to the pyridin-4-yl derivative.

Alternative Synthetic Routes

One-Pot Synthesis Techniques

  • One-pot methodologies have been developed to streamline the synthesis, combining multiple reaction steps without intermediate purification.
  • For example, a one-pot sequence involving Knoevenagel condensation, Pinner reaction, and cyclization has been reported for related pyrazole derivatives.
  • This approach improves atom economy and operational simplicity, yielding the target compound in good yields and purity.

Use of β-Bromo-α-(ethylsulfanyl)cinnamonitriles

  • Another synthetic route involves the oxidation of β-bromo-α-(ethylsulfanyl)cinnamonitriles to sulfoxides, followed by treatment with hydrazine hydrate.
  • This sequence affords 5-amino-3-aryl-1H-pyrazoles, which can be adapted for pyridin-4-yl derivatives by selecting appropriate starting materials.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages References
β-Ketonitrile + Pyridin-4-yl Hydrazine Condensation β-ketonitrile derivative, pyridin-4-yl hydrazine, reflux in ethanol or suitable solvent Versatile, high yield, well-established
One-Pot Multi-Step Synthesis Knoevenagel condensation, Pinner reaction, cyclization in one vessel Atom economical, operationally simple
β-Bromo-α-(ethylsulfanyl)cinnamonitrile Oxidation + Hydrazine Treatment Oxidation with H2O2, hydrazine hydrate reflux Good yields, adaptable to various substituents

Q & A

Q. What are the recommended synthetic routes for 2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile, and how can purity be optimized?

Methodological Answer:

  • Synthesis: Utilize nucleophilic substitution or cross-coupling reactions involving pyridinyl and pyrazolyl precursors. For example, brominated pyrazole intermediates (e.g., 4-bromo-1H-pyrazole derivatives) can react with cyanoacetonitrile under palladium catalysis .
  • Purification: Employ recrystallization (using acetonitrile/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Monitor purity via HPLC (≥95% threshold) .

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer:

  • X-ray crystallography: Single-crystal analysis resolves the pyridinyl-pyrazole core geometry (e.g., bond angles and torsion angles) .
  • Spectroscopy:
    • NMR: Confirm the presence of the acetonitrile group (δ ~2.5 ppm for CH2, δ ~120 ppm for CN in 13C^{13}\text{C}).
    • Mass spectrometry: Observe the molecular ion peak (e.g., m/z 279.30 for C14_{14}H13_{13}N7_7) .

Q. What are the key physicochemical properties critical for experimental design?

Methodological Answer:

  • Solubility: Highly polar due to the nitrile and amino groups; soluble in DMSO, DMF, and methanol.
  • Stability: Store at -20°C under inert atmosphere to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms for synthesizing this compound?

Methodological Answer:

  • DFT Studies: Calculate transition states and energy barriers for key steps (e.g., pyrazole ring closure or nitrile group incorporation). Compare with experimental kinetic data to validate mechanisms .
  • Example: Optimize geometries using B3LYP/6-31G(d) and analyze frontier molecular orbitals to predict regioselectivity in pyrazole functionalization .

Q. What pharmacological targets are associated with this compound, and how are binding affinities assessed?

Methodological Answer:

  • Target Identification: Screen against kinase assays (e.g., JAK1/JAK2) due to structural similarity to Baricitinib impurities and Itacitinib (JAK inhibitors) .
  • Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to measure Kd_d values. Co-crystallize with JAK2 to map interactions (e.g., hydrogen bonds with pyridinyl nitrogen) .

Q. How are crystallographic data analyzed to resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Refinement Tools: Use SHELXL for small-molecule refinement. For macromolecular complexes (e.g., kinase domains), apply high-resolution data (≤1.5 Å) and twin refinement if necessary .
  • Validation: Check R-factors (target ≤0.05) and Ramachandran outliers using Coot .

Q. What advanced analytical techniques are used to quantify trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS: Detect impurities at ppm levels using a C18 column (gradient: 0.1% formic acid in water/acetonitrile).
  • NMR Spiking: Add authentic impurity standards (e.g., Baricitinib Impurity 4) to confirm peak assignments .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Modifications: Introduce substituents at the pyridinyl (e.g., fluoro, methyl) or pyrazole (e.g., bromo, amino) positions.
  • Activity Testing: Compare IC50_{50} values in kinase inhibition assays. For example, fluorination at pyridinyl enhances JAK1 selectivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis due to acetonitrile’s volatility and toxicity .

Data Contradictions and Resolution

  • Synthetic Yield Variability: Discrepancies in reported yields (40–75%) may arise from moisture-sensitive intermediates. Standardize anhydrous conditions and catalyst loading .
  • Biological Activity Conflicts: Differences in JAK inhibition potency (e.g., IC50_{50} values) could reflect assay conditions (ATP concentration, pH). Use uniform protocols (e.g., 1 mM ATP, pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.